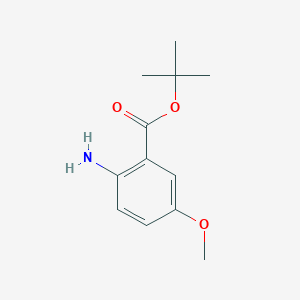![molecular formula C7H12ClNO3 B13572442 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves several steps. One common approach is the catalytic asymmetric Rautenstrauch reaction, which provides the desired intermediate with good enantiocontrol . Other methods include amide and ester reduction, alcohol methylation, and palladium-catalyzed reactions of aziridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry and biomass valorization techniques. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include phenylselenyl bromide for cyclization, ammonia for epoxide ring opening, and palladium catalysts for various transformations .
Major Products Formed: The major products formed from these reactions include bridged nitrone salts, carbocyclic nucleosides, and other bioactive molecules .
Aplicaciones Científicas De Investigación
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has numerous applications in scientific research. It is used as a key synthetic intermediate in the total synthesis of several target molecules . Its unique structure makes it valuable in drug discovery, particularly for developing new pharmaceuticals with bioactive properties . Additionally, it is employed in photochemical transformations and palladium-catalyzed reactions .
Mecanismo De Acción
The mechanism of action of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to significant pharmacological effects, making it a promising candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Uniqueness: What sets 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride apart is its unique combination of a nitrogen heterocycle and a cyclopentane ring, which provides distinct synthetic and pharmacological potential . Its ability to undergo various chemical reactions and its applications in drug discovery further highlight its uniqueness .
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H |
Clave InChI |
ATDNTZBATYXGEZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC1NC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




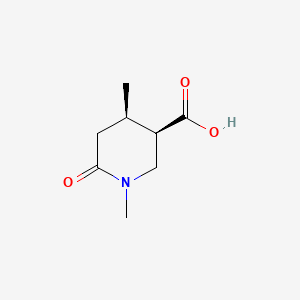


![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
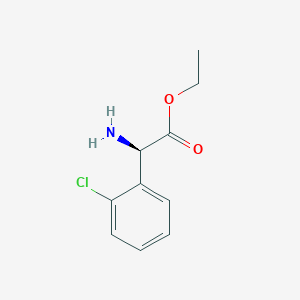
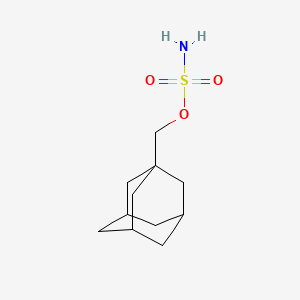
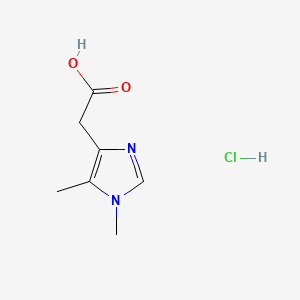


![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)

